7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-24-15-6-2-5-14-10-16(25-17(14)15)18(23)21-11-13-4-3-8-22(12-13)19-20-7-9-26-19/h2,5-7,9-10,13H,3-4,8,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVQLOQIGSRYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 7-methoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1-benzofuran-2-carboxamide is a complex molecule that contains two key structural components: a thiazole ring and a benzofuran ring. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications. Therefore, the primary targets of this compound could be diverse, depending on the specific functional groups attached to these rings.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets at the molecular level. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution. These properties could enable the compound to bind to its targets and exert its effects.
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs. Therefore, the compound could potentially affect a variety of biochemical pathways, depending on its specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be crucial in determining its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s ADME properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and their roles in cellular processes. Given the diverse biological activities associated with thiazole and benzofuran derivatives, the compound could potentially have a wide range of effects at the molecular and cellular levels.
Biological Activity
7-methoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates several pharmacologically relevant moieties, including benzofuran , thiazole , and piperidine , which may contribute to its diverse biological effects.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Benzofuran Moiety : Provides aromaticity and stability.
- Thiazole Ring : Known for its role in various biological activities, particularly in drug design.
- Piperidine Unit : Adds to the structural complexity and potential for interaction with biological targets.
- Amide Functional Group : Enhances solubility and biological activity.
Anticancer Potential
Research indicates that compounds with thiazole and benzofuran structures often exhibit significant anticancer properties. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. A study demonstrated that certain thiazole derivatives displayed IC50 values lower than doxorubicin, a standard anticancer drug, suggesting that similar activities could be expected from this compound .
Antimicrobial Activity
The presence of the thiazole ring in this compound suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens. The combination of thiazole with other moieties in this compound may enhance its effectiveness against microbial strains .
Anticonvulsant Properties
Thiazole-containing compounds have also been explored for their anticonvulsant activities. Some studies have shown that modifications to the thiazole structure can significantly impact anticonvulsant efficacy, indicating that similar modifications in this compound may yield promising results .
Structure–Activity Relationship (SAR)
The effectiveness of this compound can be analyzed through SAR studies, which reveal how different structural components influence biological activity. The following table summarizes findings from related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivative | Contains benzothiazole moiety | Antimicrobial |
| Piperidine Derivative | Features piperidine ring | Analgesic |
| Benzofuran Derivative | Includes benzofuran structure | Anticancer |
This table illustrates the diversity of biological activities associated with similar structural features, suggesting that the unique combination in our compound may lead to novel therapeutic applications .
Case Studies
Several studies have highlighted the promising nature of thiazole derivatives in drug development:
- Antitumor Activity : A thiazole-based compound was found to inhibit tumor growth effectively in vivo models, showcasing significant promise for future therapeutic strategies .
- Antimicrobial Efficacy : Another study reported a series of thiazole derivatives with notable antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing the potential of these compounds in treating infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s uniqueness lies in its thiazole-piperidine-methyl substituent. Below is a comparative analysis with similar benzofuran carboxamides:
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity; exact data unavailable in evidence.
Functional Implications of Substituents
- Thiazole vs. Phenyl Groups : The target compound’s thiazole-piperidine moiety may enhance solubility and binding affinity compared to phenyl-substituted analogs (e.g., derivatives in ). Thiazole’s electron-rich nature facilitates π-π stacking and hydrogen bonding, critical for target recognition .
- Triazole vs. Thiazole : Triazole-benzyl hybrids () show antifungal activity, suggesting that substituent polarity and size influence target specificity. The thiazole-piperidine group may favor neurological targets over fungal enzymes.
Bioactivity Trends
- Antioxidant Activity : Phenyl-substituted analogs () demonstrate moderate antioxidant activity (EC₅₀: 10–50 μM), attributed to the methoxy-benzofuran core’s radical-scavenging capacity. The target compound’s thiazole-piperidine group could modulate this activity, though experimental confirmation is needed .
- Antifungal Potential: Triazole hybrids () inhibit wood-deterioration fungi (~10–12% at 1000 ppm).
Q & A
Advanced Research Question
- Target Hypotheses :
- Adenosine A Receptor : Structural analogs with benzofuran-thiazole motifs show antagonistic activity .
- Dopamine/Serotonin Receptors : Piperidine-thiazole moieties are common in CNS-targeting ligands .
- Validation Methods :
- Radioligand Binding Assays : Use -labeled antagonists (e.g., SCH58261 for A) to measure IC values .
- Functional Assays : Monitor cAMP accumulation in HEK293 cells expressing recombinant receptors .
How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the benzofuran and thiazole moieties?
Advanced Research Question
- Key Modifications :
- Benzofuran : Vary methoxy group position (e.g., 5- vs. 7-methoxy) to assess electronic effects on receptor binding .
- Thiazole-Piperidine : Replace thiazole with oxazole or modify piperidine substitution (e.g., 3-methyl vs. 3-ethyl) to probe steric tolerance .
- Experimental Workflow :
- Synthesize analogs via parallel chemistry (e.g., 10–20 derivatives).
- Test in vitro binding/activity assays and correlate results with computational docking (e.g., AutoDock Vina) to identify critical interactions .
How can contradictions in biological activity data between structural analogs be resolved?
Advanced Research Question
- Case Study : If a 2-methoxy analog shows higher affinity than 7-methoxy derivatives:
- Computational Analysis : Perform molecular dynamics simulations to compare binding poses and stability in receptor pockets .
- Metabolic Stability Check : Assess CYP450-mediated degradation (e.g., liver microsome assays) to rule out pharmacokinetic confounding factors .
- Crystallographic Validation : Co-crystallize analogs with the target receptor to visualize binding mode differences .
What strategies are effective for scaling up synthesis while maintaining reproducibility?
Basic Research Question
- Process Chemistry Adjustments :
- Replace THF with 2-MeTHF for safer, higher-boiling solvent conditions .
- Optimize stoichiometry (e.g., reduce excess reagents) to minimize purification challenges.
- Quality Control : Implement in-line FTIR for real-time reaction monitoring and ensure batch-to-batch consistency via DSC (melting point analysis) .
How can the metabolic stability and toxicity profile of this compound be evaluated preclinically?
Advanced Research Question
- In Vitro Assays :
- Microsomal Stability : Incubate with rat/human liver microsomes and quantify parent compound via LC-MS/MS .
- hERG Inhibition : Use patch-clamp electrophysiology to assess cardiac toxicity risks .
- In Silico Tools : Predict ADMET properties using SwissADME or ProTox-II to prioritize analogs with favorable profiles .
What synthetic routes are available for introducing isotopic labels (e.g., 13C^{13} \text{C}13C, 2H^2 \text{H}2H) for pharmacokinetic studies?
Advanced Research Question
- Isotope Labeling Strategies :
- Benzofuran Core : Incorporate -methoxy groups via -methyl iodide in the final coupling step .
- Piperidine-Thiazole : Use deuterated solvents (e.g., DO) during reductive amination to introduce at exchangeable positions .
- Applications : Track metabolite formation using --HSQC NMR or accelerator mass spectrometry (AMS) for low-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
